molecular formula C12H15ClN6O2 B10906953 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B10906953
M. Wt: 310.74 g/mol
InChI Key: AXEIYRSIZGZFLL-UHFFFAOYSA-N
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Description

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound It features a pyrazole ring substituted with a chloro, methyl, and nitro group, linked to a triazoloazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions: Introduction of chloro, methyl, and nitro groups onto the pyrazole ring can be carried out using electrophilic aromatic substitution reactions.

    Formation of the triazoloazepine ring: This involves cyclization reactions where the pyrazole derivative is reacted with appropriate azide or nitrile compounds under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another heterocyclic compound with a similar pyrazole-triazole structure.

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with different substituents.

Uniqueness

3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to its specific combination of substituents and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O2/c1-8-11(13)12(19(20)21)16-18(8)7-10-15-14-9-5-3-2-4-6-17(9)10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEIYRSIZGZFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C3N2CCCCC3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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